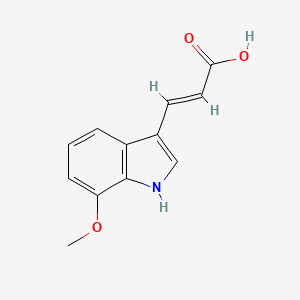
2-Propenoic acid,3-(7-methoxy-1h-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a propenoic acid moiety attached to a methoxy-substituted indole ring, making it a unique structure with potential biological significance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- typically involves the reaction of 7-methoxyindole with propenoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenoic acid moiety to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated acids and alcohols.
Substitution: Formation of halogenated and nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different functional groups.
3-(5-methoxy-1H-indol-3-yl)propanoic acid: Similar indole structure with a methoxy group at a different position.
Uniqueness
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is unique due to its specific substitution pattern and the presence of the propenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
(E)-3-(7-methoxy-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-3-9-8(5-6-11(14)15)7-13-12(9)10/h2-7,13H,1H3,(H,14,15)/b6-5+ |
Clave InChI |
USESRNGDOHOKEH-AATRIKPKSA-N |
SMILES isomérico |
COC1=CC=CC2=C1NC=C2/C=C/C(=O)O |
SMILES canónico |
COC1=CC=CC2=C1NC=C2C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


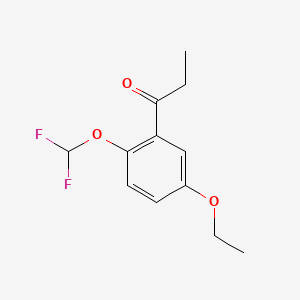


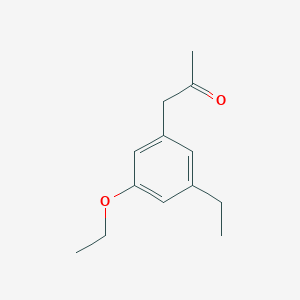
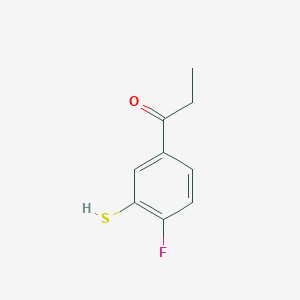

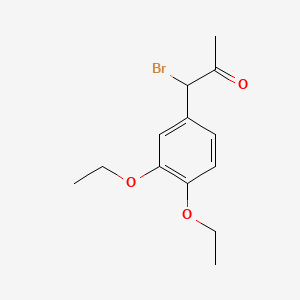
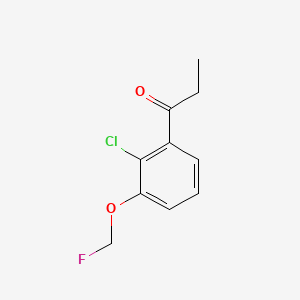
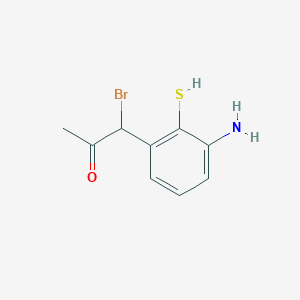



![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
